3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one
Overview
Description
3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one is a synthetic organic compound featuring a pyrrolidinone ring substituted with a bromine atom and a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the 4-Fluorophenyl Group: This step involves the alkylation of the pyrrolidinone ring with a 4-fluorophenyl ethyl halide, typically using a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromine-substituted position, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic substitution reactions, using reagents like sodium azide (NaN3) or thiols (RSH).
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or ethanol.
Substitution: NaN3, RSH, in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of brominated carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for catalysis and coordination chemistry.
Biology and Medicine:
Pharmacological Research: Investigated for potential pharmacological activities, including anti-inflammatory and analgesic properties.
Drug Development: Used as a scaffold for the development of new therapeutic agents targeting various biological pathways.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Agrochemicals: Explored for use in the development of new agrochemical agents.
Mechanism of Action
The mechanism of action of 3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and fluorophenyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
3-Bromo-1-[1-(4-chlorophenyl)ethyl]pyrrolidin-2-one: Similar structure but with a chlorine atom instead of fluorine.
3-Bromo-1-[1-(4-methylphenyl)ethyl]pyrrolidin-2-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness: 3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and biological activity compared to its analogs. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c1-8(9-2-4-10(14)5-3-9)15-7-6-11(13)12(15)16/h2-5,8,11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJANZAHNNZICIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N2CCC(C2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.